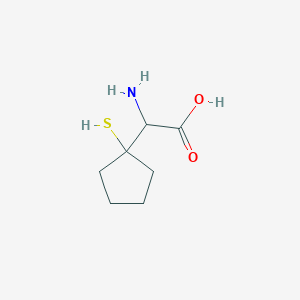
2-amino-2-(1-sulfanylcyclopentyl)acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Amino-1-mercapto-cyclopentaneacetic acid: is an organic compound with the molecular formula C7H13NO2S and a molecular weight of 175.25 g/mol This compound features a cyclopentane ring substituted with an amino group, a mercapto group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Amino-1-mercapto-cyclopentaneacetic acid typically involves the following steps:
Cyclopentane Derivative Formation: Starting with cyclopentane, a series of reactions introduce the amino and mercapto groups.
Acetic Acid Introduction: The acetic acid moiety is then introduced through a series of reactions involving carboxylation or esterification followed by hydrolysis.
Industrial Production Methods: On an industrial scale, the production of alpha-Amino-1-mercapto-cyclopentaneacetic acid may involve:
Large-Scale Reactions: Utilizing large reactors to carry out the multi-step synthesis.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Alpha-Amino-1-mercapto-cyclopentaneacetic acid can undergo oxidation reactions, particularly at the mercapto group, forming disulfides or sulfonic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino and mercapto groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Disulfides: Formed through oxidation of the mercapto group.
Substituted Derivatives: Formed through substitution reactions at the amino or mercapto groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Alpha-Amino-1-mercapto-cyclopentaneacetic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers .
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules .
Medicine: Research is ongoing to explore the potential therapeutic applications of alpha-Amino-1-mercapto-cyclopentaneacetic acid, particularly in the development of new drugs and treatments .
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and specialty chemicals .
Wirkmechanismus
The mechanism of action of alpha-Amino-1-mercapto-cyclopentaneacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate binding. It may also interact with cellular receptors and signaling pathways, modulating biological processes .
Vergleich Mit ähnlichen Verbindungen
Cyclopentaneacetic acid derivatives: Compounds with similar cyclopentane and acetic acid moieties.
Amino acids with mercapto groups: Such as cysteine and homocysteine.
Uniqueness: Alpha-Amino-1-mercapto-cyclopentaneacetic acid is unique due to its specific combination of functional groups and its cyclopentane ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
108895-85-8 |
|---|---|
Molekularformel |
C7H13NO2S |
Molekulargewicht |
175.25 g/mol |
IUPAC-Name |
2-amino-2-(1-sulfanylcyclopentyl)acetic acid |
InChI |
InChI=1S/C7H13NO2S/c8-5(6(9)10)7(11)3-1-2-4-7/h5,11H,1-4,8H2,(H,9,10) |
InChI-Schlüssel |
KAXJPSGVJZVTJK-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C(C(=O)O)N)S |
Kanonische SMILES |
C1CCC(C1)(C(C(=O)O)N)S |
Synonyme |
Cyclopentaneacetic acid, -alpha--amino-1-mercapto- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















